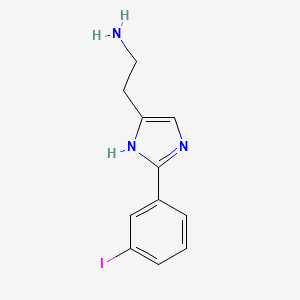

2-(3-Iodophenyl)histamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H12IN3 |

|---|---|

Molecular Weight |

313.14 g/mol |

IUPAC Name |

2-[2-(3-iodophenyl)-1H-imidazol-5-yl]ethanamine |

InChI |

InChI=1S/C11H12IN3/c12-9-3-1-2-8(6-9)11-14-7-10(15-11)4-5-13/h1-3,6-7H,4-5,13H2,(H,14,15) |

InChI Key |

OPICWPJAKDPOOB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)I)C2=NC=C(N2)CCN |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 2 3 Iodophenyl Histamine Analogues

Strategies for the Preparation of Substituted 2-Phenylhistamine Derivatives

The construction of substituted 2-phenylhistamine derivatives has evolved from classical condensation reactions to more efficient and versatile cross-coupling methodologies. A prominent and modern approach involves the palladium-catalyzed Suzuki-Miyaura coupling reaction. researchgate.netnih.gov This method offers a convergent and flexible route, allowing for the late-stage introduction of a wide variety of substituted phenyl groups onto the histamine (B1213489) core. researchgate.netacs.org

The general strategy hinges on the coupling of a 2-halo-histamine derivative, typically a 2-iodo-histamine, with a suitably substituted phenylboronic acid. researchgate.net This approach is advantageous as it allows for the synthesis of a diverse library of 2-phenylhistamine analogues from a common halogenated histamine precursor. Microwave-assisted Suzuki coupling has been shown to significantly accelerate this reaction, leading to higher yields and shorter reaction times. researchgate.net

An alternative, though often lower-yielding, traditional method involves the condensation of an appropriately substituted benzamidine (B55565) or benzimidate with α-haloketones or their equivalents. This linear approach requires the synthesis of a unique substituted benzamidine for each desired 2-phenylhistamine analogue, making it less efficient for creating a diverse range of compounds compared to the convergent Suzuki coupling strategy.

Introduction of Halogen Substituents into Phenylhistamine Scaffolds

The introduction of halogen substituents, particularly iodine, onto the phenyl ring of the phenylhistamine scaffold is a critical step in the synthesis of compounds like 2-(3-Iodophenyl)histamine. Halogenation can be achieved at different stages of the synthesis, either by using a pre-halogenated precursor or by direct halogenation of the 2-phenylhistamine molecule.

Direct iodination of a 2-phenylhistamine scaffold can be challenging due to the potential for multiple iodination sites and the sensitivity of the histamine moiety. Therefore, a more controlled and common approach is to utilize a phenyl ring that is already halogenated prior to its attachment to the imidazole (B134444) core. ocr.org.uknih.gov In the context of the Suzuki-Miyaura coupling, this involves the use of a halogen-substituted phenylboronic acid, such as 3-iodophenylboronic acid. mdpi.comcapes.gov.br

The synthesis of these halogenated precursors is well-established. For instance, iodoarenes can be prepared through various methods, including electrophilic iodination of aromatic compounds or via Sandmeyer-type reactions from the corresponding anilines. The choice of iodination reagent and conditions is crucial to achieve the desired regioselectivity. nih.gov For example, the use of N-iodosuccinimide (NIS) in the presence of an acid catalyst is a common method for the iodination of electron-rich aromatic rings. ocr.org.uk

Precursor Compounds and Reaction Pathways in the Synthesis of Iodophenylhistamine Analogues

The synthesis of this compound via the Suzuki-Miyaura coupling pathway involves two key precursor compounds: a protected 2-iodo-histamine derivative and 3-iodophenylboronic acid.

2-Iodo-histamine Precursor: The synthesis of the 2-iodo-histamine precursor typically starts with histamine. The primary amino group of histamine is first protected, commonly with a tert-butyloxycarbonyl (Boc) group, to prevent side reactions. The subsequent iodination of the imidazole ring at the 2-position can be achieved using an iodinating agent like N-iodosuccinimide (NIS). researchgate.net It has been reported that using a stoichiometric amount of NIS can lead to a mixture of mono- and di-iodinated products, while an excess of NIS can favor the formation of the di-iodinated species. researchgate.net

3-Iodophenylboronic Acid Precursor: This crucial coupling partner can be synthesized through several established methods. A common route involves the Grignard reaction of 1-bromo-3-iodobenzene, followed by reaction with a trialkyl borate, such as trimethyl borate, and subsequent acidic workup. mdpi.com Alternatively, it can be prepared from 3-iodoaniline (B1194756) via diazotization followed by a reaction with boric acid.

The final step in the synthesis of this compound is the palladium-catalyzed Suzuki-Miyaura coupling of the protected 2-iodo-histamine with 3-iodophenylboronic acid. The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), and a base, like sodium carbonate or potassium carbonate, in a suitable solvent system, often a mixture of an organic solvent and water. researchgate.netnih.gov Following the coupling reaction, the protecting group on the histamine side chain is removed to yield the final product, this compound.

Below are interactive data tables summarizing the key precursors and a typical reaction pathway for the synthesis of this compound.

Table 1: Key Precursor Compounds for the Synthesis of this compound

| Compound Name | Structure | Role in Synthesis |

| Histamine | Imidazole with ethylamine (B1201723) side chain | Starting material for the histamine core |

| Nα-Boc-histamine | Boc-protected histamine | Intermediate with protected amino group |

| Nα-Boc-2-iodohistamine | Iodinated and protected histamine | Key precursor for Suzuki coupling |

| 3-Iodophenylboronic acid | Phenylboronic acid with iodine at position 3 | Source of the iodophenyl moiety |

Table 2: Generalized Reaction Pathway for the Suzuki-Miyaura Synthesis of this compound

| Step | Reactants | Reagents and Conditions | Product |

| 1. Protection | Histamine, Di-tert-butyl dicarbonate | Base (e.g., triethylamine), Solvent (e.g., Dichloromethane) | Nα-Boc-histamine |

| 2. Iodination | Nα-Boc-histamine | N-Iodosuccinimide (NIS), Solvent (e.g., Acetonitrile) | Nα-Boc-2-iodohistamine |

| 3. Suzuki Coupling | Nα-Boc-2-iodohistamine, 3-Iodophenylboronic acid | Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃), Solvent (e.g., Toluene/Ethanol/Water), Heat | Nα-Boc-2-(3-Iodophenyl)histamine |

| 4. Deprotection | Nα-Boc-2-(3-Iodophenyl)histamine | Strong acid (e.g., Trifluoroacetic acid or HCl) | This compound |

Pharmacological Characterization of 2 3 Iodophenyl Histamine

In Vitro Radioligand Binding Studies at Histamine (B1213489) H1 Receptors

Assessment of Binding Affinity (Ki) and Potency

2-(3-Iodophenyl)histamine has been identified as a potent inhibitor of specific radioligand binding to histamine H1 receptors. nih.gov In studies involving human H1 receptors, this compound demonstrated a pKi value of 5.8, indicating its affinity for the receptor. guidetopharmacology.org The pKi is the negative logarithm of the Ki value, which represents the inhibition constant.

Research comparing a series of halogenated 2-phenylhistamines revealed that their potency and affinity for H1 receptor binding sites differ significantly depending on the tissue. nih.gov For instance, in guinea pig ventricular myocardium, the rank order of potency for displacement of a radioligand was this compound, followed by 2-(3-bromo-), histamine, 2-(3-chloro-), and 2-(3-fluorophenyl)histamine. nih.gov This order of potency showed a better correlation with the lipophilicity of the derivatives compared to vascular tissue. nih.gov

Table 1: Binding Affinity of 2-Substituted Phenylhistamines at Guinea Pig Myocardial H1 Receptors

| Compound | pKi |

|---|---|

| This compound | 5.8 guidetopharmacology.org |

| 2-(3-Bromophenyl)histamine | 5.7 guidetopharmacology.org |

| 2-(3-Chlorophenyl)histamine (B1256513) | 5.7 guidetopharmacology.org |

| 2-Phenylhistamine | 5.57 nih.gov |

Note: pKi is the negative logarithm of the inhibitory constant (Ki).

Displacement Studies with Established Histamine H1 Receptor Radioligands (e.g., [3H]-Mepyramine)

Displacement studies are a common method to characterize the binding of an unlabeled compound (ligand) by measuring its ability to displace a radiolabeled ligand from a receptor. In the context of the H1 receptor, [3H]-mepyramine is a frequently used radioligand.

Studies have shown that this compound can displace specific [3H]-mepyramine binding to H1 receptors. nih.gov In membranes from bovine vascular smooth muscle, the displacement by this compound and other related compounds was found to be biphasic. nih.gov In contrast, for myocardial H1 receptors from guinea pigs, the displacement by most of the tested 2-phenylhistamine derivatives, including the iodo-substituted compound, was better fitted to a two-site model. nih.gov This suggests different binding characteristics in different tissues. The parent compound, 2-phenylhistamine, was the weakest displacer in both vascular and cardiac tissues. nih.gov

Characterization of Receptor Binding Sites in Cellular and Tissue Preparations

The binding characteristics of H1 receptors have been investigated in various cellular and tissue preparations. For instance, [3H]-mepyramine binding has been characterized in bovine thoracic aorta smooth muscle and guinea pig myocardial membranes. nih.gov

In bovine aorta vascular smooth muscle membranes, [3H]-mepyramine binds to a single, uniform population of H1 receptor binding sites. nih.gov Conversely, in the guinea pig myocardium, two distinct binding sites for [3H]-mepyramine were identified: a high-affinity site and a low-affinity site. nih.gov

The interaction of halogenated 2-phenylhistamine derivatives, including this compound, with the H1 receptor is influenced by guanine (B1146940) nucleotides, confirming their agonistic nature at a molecular level. nih.gov

Analysis of Binding Kinetics

While detailed binding kinetics (association and dissociation rates) for this compound are not extensively reported in the provided search results, the displacement studies imply a dynamic interaction with the H1 receptor. The observation of biphasic or two-site displacement models suggests complex binding kinetics that may involve different receptor states or conformations. nih.gov Further research utilizing techniques like competitive association and dissociation assays would be necessary to fully elucidate the on- and off-rates of this compound at the H1 receptor.

Functional Agonist Activity at Histamine H1 Receptors

Evaluation of Agonistic Properties in Isolated Organ Preparations

The agonistic nature of this compound has been confirmed in functional pharmacological studies. nih.gov Halogenated 2-phenylhistamines, including the iodo-derivative, have demonstrated high selectivity and potency for H1 receptors in such functional assays. nih.gov These studies typically involve measuring the physiological response, such as muscle contraction, in isolated organ preparations upon application of the compound. The agonistic activity is further supported at the molecular level by the regulation of its receptor interaction by guanine nucleotides. nih.gov

Determination of Relative Efficacy and Potency Compared to Endogenous Histamine

This compound is a derivative of histamine, modified by the addition of an iodophenyl group at the 2-position of the imidazole (B134444) ring. This structural modification significantly influences its interaction with histamine receptors. Research has primarily characterized it as a potent and highly selective agonist for the histamine H1 receptor. researchgate.netguidetopharmacology.org

Studies comparing 2-phenylhistamine derivatives to the endogenous agonist, histamine, have revealed important distinctions in their pharmacological profiles, particularly between different species. In functional assays using tissues from guinea pigs, such as the ileum, 2-(meta-halogenated)phenylhistamines act as potent H1 receptor agonists. news-medical.net However, at the human H1 receptor (hH1R), these compounds, including this compound, generally exhibit lower potency and efficacy, behaving as partial agonists. researchgate.netnih.gov

For instance, the closely related analog, 2-(3-bromophenyl)histamine, demonstrates a maximal effect (Emax) that is 73% of that induced by histamine at the hH1R, confirming its status as a partial agonist. researchgate.netpsu.edu The potency (EC50) for this bromo-analog at the hH1R was reported to be 210 nM. researchgate.netpsu.edu Given the structural similarity, it is inferred that this compound possesses a comparable profile as a potent partial agonist at the human H1 receptor. In binding assays, this compound was a potent displacer of the H1 antagonist radioligand [3H]-mepyramine from H1 receptors, with a potency greater than that of histamine itself. sigmaaldrich.com

Table 1: Comparative Functional Activity of 2-Phenylhistamine Analogs at the Human H1 Receptor

| Compound | Potency (EC50, nM) | Efficacy (Emax, % of Histamine) | Receptor |

|---|---|---|---|

| Histamine | - | 100% | Human H1 |

| 2-(3-Bromophenyl)histamine | 210 | 73% | Human H1 |

| This compound | Data not available | Partial Agonist | Human H1 |

Data for 2-(3-Bromophenyl)histamine is from Seifert et al., 2003 and is used as a reference for the expected activity of this compound. researchgate.netpsu.edu

Modulation of Agonist Activity by Guanine Nucleotides

The interaction of this compound with the H1 receptor is characteristic of a G-protein-coupled receptor (GPCR) agonist. The agonistic nature of halogenated 2-phenylhistamines has been confirmed at a molecular level by demonstrating that their binding to the H1 receptor is regulated by guanine nucleotides. sigmaaldrich.com

In radioligand binding experiments, the presence of guanosine (B1672433) triphosphate (GTP) significantly alters the binding affinity of these agonists. sigmaaldrich.com For halogenated 2-phenylhistamines, including the iodo-derivative, displacement curves of the H1 antagonist radioligand are often biphasic, suggesting the receptor exists in two affinity states (a high-affinity state and a low-affinity state). The high-affinity state is understood to represent the active conformation of the receptor coupled to its G-protein.

The addition of 0.1 mM GTP was shown to convert these biphasic displacement curves into monophasic curves, reflecting a uniform low-affinity binding state. sigmaaldrich.com This shift occurs because GTP binding to the G-protein causes its dissociation from the receptor, preventing the stabilization of the high-affinity agonist-binding conformation. sigmaaldrich.comnih.gov This GTP-induced shift is a hallmark of GPCR agonists and provides definitive evidence that this compound activates the H1 receptor by promoting the formation of a ternary complex between the agonist, receptor, and G-protein.

Receptor Selectivity Profile Across Histamine Receptor Subtypes (H1, H2, H3, H4)

The pharmacological profile of this compound is defined by its binding affinity and functional activity across the four known histamine receptor subtypes (H1, H2, H3, and H4). Research indicates that substitutions at the 2-position of the imidazole ring generally confer selectivity for the H1 receptor. news-medical.net

H1 Receptor: this compound is a potent ligand at the H1 receptor. sigmaaldrich.com Binding studies have determined its affinity (pKi) for the human H1 receptor to be 5.8. guidetopharmacology.org

H3 Receptor: Similar to the H2 receptor, there is a lack of specific affinity data for this compound at the H3 receptor. However, its classification as a selective H1-agonist suggests its affinity for the H3 receptor is also low. researchgate.netguidetopharmacology.org

H4 Receptor: The selectivity profile is more complex with respect to the H4 receptor. Although originally developed as selective H1 receptor agonists, some 2-phenylhistamines have been found to exhibit partial agonistic activity at the human H4 receptor. researchgate.netresearchgate.netdiscovermednews.com The sequence homology between H3 and H4 receptors means that many H3 ligands also show affinity for H4. nih.gov While a specific Ki value for this compound at the H4 receptor has not been reported, the potential for activity at this subtype should be considered.

Table 2: Binding Affinity Profile of this compound

| Receptor Subtype | Binding Affinity (pKi) | Binding Affinity (Ki, nM) | Species |

|---|---|---|---|

| H1 | 5.8 guidetopharmacology.org | ~1585 | Human |

| H2 | Data not available | Low affinity implied by H1 selectivity researchgate.net | - |

| H3 | Data not available | Low affinity implied by H1 selectivity researchgate.net | - |

| H4 | Data not available | Potential for partial agonism based on class researchgate.netresearchgate.net | - |

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Histamine |

| 2-(3-Bromophenyl)histamine |

| [3H]-mepyramine |

| Guanosine triphosphate (GTP) |

| 2-phenylhistamine |

| 2-(meta-halogenated)phenylhistamines |

| 2-(3-trifluoromethyl)phenyl)histamine |

| 2-(thiazol-2-yl)ethanamine |

| 4-methylhistamine |

Advanced Research Applications and Methodological Contributions

Utility as a Pharmacological Tool for Histamine (B1213489) H1 Receptor Characterization

2-(3-Iodophenyl)histamine has been established as a potent and selective agonist for the histamine H1 receptor. nih.gov Along with other halogenated 2-phenylhistamines, it serves as a powerful pharmacological tool for probing the molecular properties and functional differences of H1 receptors across various tissues. nih.gov

Research utilizing radioligand binding assays has demonstrated the utility of these compounds in characterizing H1 receptor binding sites. In studies using ³H-mepyramine to label the receptor, this compound and its analogs were potent inhibitors of specific radioligand binding, surpassing the parent compound 2-phenylhistamine and even histamine itself in some cases. nih.gov

One key finding is the ability of 2-phenylhistamine derivatives to discriminate between H1 receptors in different cardiovascular tissues. For instance, the rank order of potency and affinity for these compounds, including this compound, varies significantly between vascular (bovine aorta) and cardiac (guinea pig myocardium) H1 receptors. nih.gov In functional assays on the isolated guinea pig ileum, this compound was found to be equipotent with histamine. nih.gov The agonistic nature of these compounds is further confirmed by the observation that guanine (B1146940) nucleotides, like GTP, can lower their binding affinity, a characteristic feature of G-protein coupled receptor (GPCR) agonists. nih.gov

These distinct pharmacological properties make meta-substituted 2-phenylhistamines, such as this compound, valuable experimental tools for the selective stimulation of H1 receptors, which is crucial for studying H1 receptor-mediated physiological and pathological functions. nih.gov

| Compound | Tissue | pKi Value |

|---|---|---|

| 2-Phenylhistamine | Bovine Vascular Smooth Muscle | 5.76 |

| 2-Phenylhistamine | Guinea Pig Cardiac Tissue | 5.57 |

| 2-(3-Bromophenyl)histamine | Guinea Pig Cerebellar Membranes | 6.1 |

Computational and Molecular Modeling Studies of Histamine H1 Receptor Ligands

While specific computational studies focusing exclusively on this compound are not extensively detailed in the literature, a wealth of research exists on the broader class of H1 receptor ligands. These studies provide a robust framework for understanding how compounds like this compound might interact with the receptor at a molecular level.

Approaches to Elucidating Ligand-Receptor Interactions (e.g., Docking, Molecular Dynamics)

Computational methods are indispensable for visualizing and analyzing the complex interplay between a ligand and its receptor. Key techniques applied to the histamine H1 receptor include homology modeling, molecular docking, and molecular dynamics (MD) simulations. jocpr.comnih.gov

Homology Modeling: Before the H1R crystal structure was available, researchers constructed three-dimensional models of the receptor. These models were typically based on the crystal structure of other related GPCRs, such as bovine rhodopsin or the human β2 adrenoceptor. jocpr.comnih.gov The publication of the H1 receptor crystal structure (PDB code: 3RZE) in 2011 significantly advanced the accuracy of these models. nih.govresearchgate.net

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. Docking studies have been used to investigate the binding modes of various H1 antagonists and agonists. researchgate.net By calculating the most energetically favorable binding pose, docking helps to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand in the receptor's binding pocket. researchgate.netrsc.org

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic nature of the ligand-receptor interaction over time. nih.gov These simulations can confirm the stability of a binding pose predicted by docking and reveal conformational changes in both the ligand and the receptor during the binding process. researchgate.netnih.gov For instance, unbiased MD simulations have successfully captured the binding event of histamine to the H1R, identifying the specific residues involved in the initial recognition and final binding pose. nih.gov

Identification of Key Residues Involved in 2-Phenylhistamine Binding to H1 Receptors

Through a combination of site-directed mutagenesis, molecular modeling, and crystallographic data, researchers have identified several key amino acid residues within the H1 receptor that are critical for ligand binding. jocpr.comnih.govnih.gov

For biogenic amine ligands like histamine and its derivatives, a highly conserved aspartate residue in transmembrane helix 3 (TM3), Asp107 (D3.32) , is a hallmark feature. nih.govacs.org This residue forms a crucial electrostatic interaction with the protonated amine group present in histamine and its analogs. nih.gov

The binding pocket of the H1R can be further divided into distinct regions that accommodate the different parts of a ligand. For antagonists, these include an amine-binding region, and upper and lower aromatic regions. acs.org For the agonist histamine, the final binding pose within the orthosteric pocket is characterized by interactions with a number of key residues. nih.gov While these studies did not specifically use this compound, the identified residues are fundamental to the binding of the parent compound, histamine, and are therefore highly relevant for its derivatives.

| Residue | Location | Role in Binding |

|---|---|---|

| Asp107 (D3.32) | TM3 | Forms a key electrostatic interaction with the ligand's amine group. nih.govacs.org |

| Tyr108 (Y3.33) | TM3 | Involved in the final binding pose of histamine. nih.gov |

| Trp428 (W6.48) | TM6 | Contributes to both the amine-binding and lower aromatic regions. nih.govacs.org |

| Tyr431 (Y6.51) | TM6 | Part of the amine-binding and upper aromatic regions. nih.govacs.org |

| Phe432 (F6.52) | TM6 | Contributes to the upper aromatic region for ligand accommodation. nih.govacs.org |

| Phe435 (F6.55) | TM6 | Involved in the final binding pose of histamine. nih.gov |

| Lys191 (K5.39) | TM5 | Interacts with second-generation antihistamines that have carboxyl groups. acs.org |

Future Research Trajectories and Unexplored Dimensions

Investigation of Differential Tissue-Specific Histamine (B1213489) H1 Receptor Responses to 2-(3-Iodophenyl)histamine

A significant gap in the current knowledge pertains to how this compound elicits responses in different tissues. Histamine H1 receptors are widely expressed throughout the body, including in smooth muscle, vascular endothelium, the heart, and the central nervous system, where their activation can lead to varied physiological outcomes. wikipedia.orgnih.gov Preliminary research indicates that the molecular properties of H1 receptors can differ between tissues, such as between the cardiovascular and vascular systems. nih.gov

Studies comparing the binding affinities and functional potencies of halogenated 2-phenylhistamines have revealed significant differences between vascular and cardiac H1 receptors. nih.gov For instance, in bovine thoracic aorta smooth muscle membranes, this compound displaces the radioligand ³H-mepyramine from H1 receptors in a biphasic manner. nih.gov This contrasts with its interaction in guinea pig ventricular myocardium, where the displacement is better fitted to a two-site model, suggesting receptor heterogeneity or different coupling states between the tissues. nih.gov The rank order of potency for these agonists also differs notably between the two tissue types, highlighting a potential for tissue-selective actions. nih.gov

Future research must systematically extend these initial findings. A comprehensive panel of tissues, including airway smooth muscle, brain microvascular endothelial cells, and various neuronal populations, should be examined. Such studies would clarify whether this compound can act as a biased agonist, preferentially activating specific signaling pathways in a tissue-dependent manner. This line of inquiry is crucial for predicting both the therapeutic potential and the potential side effects of H1 receptor agonists.

Table 1: Comparative Binding Characteristics of 2-Phenylhistamine Derivatives at H1 Receptors in Different Tissues

| Compound | Tissue | Binding Model | Key Finding | Reference |

|---|---|---|---|---|

| This compound | Bovine Vascular Smooth Muscle | Biphasic | Displacement of ³H-mepyramine follows a two-phase curve. | nih.gov |

| This compound | Guinea Pig Ventricular Myocardium | Two-site | Displacement data fits better to a model with two distinct binding sites. | nih.gov |

| 2-(3-Fluorophenyl)histamine | Guinea Pig Ventricular Myocardium | Monophasic | Displacement of radioligand is better fitted to a single-site model. | nih.gov |

| Histamine | Bovine Vascular Smooth Muscle | Biphasic | Displacement curve is similar to halogenated 2-phenylhistamines in this tissue. | nih.gov |

Rational Design and Synthesis of Advanced this compound Analogues with Tailored Pharmacological Profiles

The chemical scaffold of this compound provides a promising starting point for the rational design of novel H1 receptor modulators. The goal of such medicinal chemistry efforts would be to synthesize analogues with tailored pharmacological profiles, such as enhanced selectivity, greater potency, or specific signaling properties (i.e., biased agonism). researchgate.netmdpi.com

Computational methods like three-dimensional quantitative structure-activity relationship (3D-QSAR) and molecular docking are powerful tools for guiding this process. mdpi.comnih.gov By creating homology models of the H1 receptor, researchers can simulate how modifications to the this compound structure—for instance, altering the position or nature of the halogen on the phenyl ring, or modifying the ethylamine (B1201723) side chain—would affect its binding affinity and orientation within the receptor's binding pocket. rsc.orgresearchgate.net These computational predictions can then inform the synthesis of the most promising candidates, making the drug discovery process more efficient. mdpi.com

Key structural modifications could include:

Exploring alternative substitutions on the phenyl ring: Replacing the iodine atom with other bulky or electron-withdrawing groups could fine-tune the electronic and steric interactions with the receptor.

Modifying the imidazole (B134444) core: While the imidazole group is crucial for histamine-like activity, creating analogues with scaffolds like imidazopyridine could lead to novel ligands with different selectivity profiles. doi.org

Altering the ethylamine side chain: Constraining the conformation of the side chain could lock the molecule into a more active binding pose, potentially increasing efficacy or leading to biased signaling.

The synthesis of these "tailor-made" compounds would not only yield potentially valuable pharmacological tools but also deepen our understanding of the structure-activity relationships governing ligand interaction with the H1 receptor. tandfonline.comresearchgate.net

Elucidation of Signaling Pathways Mediated by this compound-Activated Histamine H1 Receptors

The canonical signaling pathway for the histamine H1 receptor involves its coupling to Gq/11 proteins, which in turn activates phospholipase C (PLC). wikipedia.orgmdpi.com This leads to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), culminating in the release of intracellular calcium and the activation of protein kinase C (PKC). wikipedia.orgnih.gov However, the landscape of G-protein coupled receptor (GPCR) signaling is now understood to be far more complex, with concepts like biased agonism suggesting that different agonists can stabilize distinct receptor conformations, leading to the engagement of different downstream effectors. mdpi.com

It is imperative to elucidate the precise signaling cascade initiated by this compound. Research has shown that the agonistic activity of halogenated 2-phenylhistamines at the H1 receptor is regulated by guanine (B1146940) nucleotides, confirming their action via G-proteins. nih.gov However, it is not yet known if this compound exclusively signals through the canonical Gq/11 pathway or if it can also engage other G-proteins or β-arrestin-mediated pathways. mdpi.com

Future studies should employ advanced techniques like Bioluminescence Resonance Energy Transfer (BRET)-based biosensors to monitor H1R signaling in real-time. mdpi.com These assays can quantify G-protein activation, second messenger generation (Ca²⁺), and the recruitment of GPCR kinases (GRKs) and β-arrestins in response to agonist stimulation. mdpi.com Comparing the signaling "fingerprint" of this compound to that of histamine and other synthetic agonists will reveal any signaling bias, providing critical insights into its functional profile. Understanding these pathways is essential, as different signaling cascades can lead to distinct cellular and physiological outcomes. nih.govmdpi.com

Development of Novel Methodologies for Studying Histamine H1 Receptor Agonist Interactions

Advancing our understanding of this compound and other H1 receptor ligands is intrinsically linked to the development and application of innovative research methodologies. While classical pharmacological assays remain important, newer techniques offer unprecedented resolution into the molecular dynamics of receptor-ligand interactions.

Advanced Computational Modeling: Moving beyond static docking, the use of microsecond-scale molecular dynamics (MD) simulations can reveal the entire process of an agonist binding to the receptor. researchgate.net These simulations can identify intermediate states and key residue interactions that stabilize the active conformation of the receptor, providing a dynamic view that is unobtainable through static models alone. researchgate.net

Cryogenic Electron Microscopy (Cryo-EM): While crystal structures of the H1 receptor exist, cryo-EM offers the potential to visualize the receptor in complex with different agonists, including this compound, and its associated G-proteins. This would provide a direct structural basis for understanding agonist-specific activation mechanisms.

Kinetic Binding Assays: The efficacy of a drug can be influenced not just by its affinity (how tightly it binds) but also by its binding kinetics (how quickly it binds and dissociates). The development of novel radioligands and competition association assays can be used to determine the residence time of agonists like this compound at the H1 receptor. acs.org A longer residence time can often correlate with a more sustained pharmacological effect in vivo.

High-Throughput Functional Screening: The use of cell-based biosensors in high-throughput formats allows for the rapid screening of newly synthesized this compound analogues against a panel of signaling readouts. mdpi.com This enables the efficient identification of compounds with desired pharmacological profiles, such as pathway-selective biased agonists.

By integrating these cutting-edge methodologies, researchers can build a comprehensive, multi-dimensional understanding of how this compound interacts with the H1 receptor, paving the way for the development of next-generation therapeutics targeting the histaminergic system.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for producing 2-(3-Iodophenyl)histamine, and how can reaction yields be optimized?

- Methodological Answer : The synthesis of iodophenyl-substituted histamine derivatives typically involves coupling reactions followed by catalytic hydrogenolysis. For example, acetylated histamine intermediates (e.g., N-acetylhistamine) react with aryl diazonium salts to form 2-arylazo derivatives. Catalytic hydrogenolysis (using palladium or platinum catalysts) reduces the azo group to an amino group, yielding 2-aminoimidazole analogs. Silicic acid chromatography is critical for purifying intermediates, as impurities can hinder downstream reactions . Optimization of reaction time (e.g., 12–24 hours for coupling) and catalyst loading (5–10% Pd/C) improves yields. Evidence from similar compounds, such as 2-(3-Iodophenyl)-5-phenyloxazole, shows yields up to 79% when using iodobenzamido precursors under controlled conditions .

Q. How is this compound characterized to confirm structural integrity and purity?

- Methodological Answer : Characterization relies on a combination of spectroscopic and chromatographic techniques:

- NMR : Distinct peaks for the iodophenyl group (e.g., aromatic protons at δ 7.2–7.8 ppm) and imidazole protons (δ 7.9–8.3 ppm) confirm substitution patterns.

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) assesses purity (>97% by area normalization), critical for biological assays .

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) verifies molecular ions (e.g., [M+H]⁺ for C₁₀H₁₁IN₃, expected m/z = 316.01) .

Advanced Research Questions

Q. What experimental designs are used to evaluate the binding affinity of this compound to histamine receptor subtypes (e.g., H3R)?

- Methodological Answer : Competitive radioligand binding assays are standard. For H3 receptors:

Membrane Preparation : Isolate membranes from HEK293 cells expressing human H3 receptors.

Radioligand : Use [³H]-α-methylhistamine (Kd ≈ 1 nM) as the tracer.

Incubation : Co-incubate this compound (0.1 nM–10 µM) with radioligand and membranes at 25°C for 60 minutes.

Analysis : Filter and quantify bound radioactivity via scintillation counting. Calculate IC₅₀ and Ki values using nonlinear regression (e.g., GraphPad Prism).

- Note : Specificity is validated by testing against H1/H2 receptors and comparing to reference antagonists (e.g., thioperamide for H3R) .

Q. How can contradictory data on receptor binding specificity of iodophenyl-substituted histamine analogs be resolved?

- Methodological Answer : Contradictions often arise from off-target binding or assay variability. Strategies include:

- Orthogonal Assays : Combine radioligand binding with functional assays (e.g., cAMP inhibition for H3R) to confirm activity.

- Autoradiography : Use brain slices to validate target engagement in histamine-rich regions (e.g., hypothalamus).

- Metabolite Screening : Assess stability in plasma/brain homogenates via LC-MS to rule out confounding metabolites .

- Species Selectivity : Test receptors from multiple species (e.g., rat vs. human H3R) to identify interspecies variability .

Q. What in vivo models are suitable for studying the pharmacokinetics and blood-brain barrier (BBB) penetration of this compound derivatives?

- Methodological Answer :

- Rodent Models : Administer the compound intravenously (1–5 mg/kg) and collect plasma/brain samples at timed intervals. Measure concentrations via LC-MS/MS.

- BBB Assessment : Calculate brain-to-plasma ratio (B/P). A B/P >0.3 indicates significant BBB penetration.

- Imaging : For radiolabeled analogs (e.g., [¹²³I] derivatives), use SPECT/CT to visualize brain uptake in real time, as demonstrated in H3 receptor tracer studies .

Q. How can researchers address low synthetic yields in the preparation of this compound analogs?

- Methodological Answer : Low yields (e.g., <50%) may stem from side reactions or poor solubility. Mitigation strategies:

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to enhance intermediate solubility.

- Protecting Groups : Temporarily protect reactive sites (e.g., imidazole nitrogen with acetyl groups) to prevent undesired coupling .

- Microwave Synthesis : Reduce reaction time and improve efficiency (e.g., 30 minutes at 100°C vs. 24 hours conventionally) .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing dose-response relationships in receptor binding studies?

- Methodological Answer :

- Nonlinear Regression : Fit data to a sigmoidal dose-response curve (variable slope) using software like GraphPad Prism. Report Hill slopes to assess cooperativity.

- Outlier Detection : Use Grubbs’ test (α = 0.05) to exclude anomalous replicates.

- Replication : Perform experiments in triplicate across three independent batches to ensure reproducibility .

Q. How should researchers validate the stability of this compound under physiological conditions?

- Methodological Answer :

- Plasma Stability : Incubate the compound in human/rat plasma (37°C, 1–24 hours). Terminate reactions with acetonitrile, then quantify remaining compound via HPLC.

- pH Stability : Test solubility and degradation in buffers (pH 2–9) to simulate gastrointestinal and systemic environments.

- Light/Temperature Sensitivity : Store samples under accelerated conditions (40°C/75% RH) and monitor degradation .

Experimental Design Pitfalls

Q. What are common pitfalls in designing assays for iodophenyl-substituted histamine analogs, and how can they be avoided?

- Methodological Answer :

- Non-Specific Binding : Use high-specific-activity radioligands and include blocking agents (e.g., 1 µM unlabeled ligand) to reduce background noise.

- Cytotoxicity : Pre-screen compounds for cell viability (e.g., MTT assay) at relevant concentrations.

- Solvent Artifacts : Ensure DMSO concentrations are ≤0.1% in assays to avoid solvent-mediated effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.